molecular formula C7H11NO2 B15263027 7-Oxabicyclo[2.2.1]heptane-1-carboxamide

7-Oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B15263027
M. Wt: 141.17 g/mol
InChI Key: IYMKVSIIBSBVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[221]heptane-1-carboxamide is a bicyclic compound that features an oxabicycloheptane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Oxabicyclo[2.2.1]heptane-1-carboxamide include:

Uniqueness

This compound is unique due to its specific functional group (carboxamide) attached to the bicyclic core. This functional group imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C7H11NO2/c8-6(9)7-3-1-5(10-7)2-4-7/h5H,1-4H2,(H2,8,9)

InChI Key

IYMKVSIIBSBVDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.